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molecular formula C7H6ClNO B1340608 2-(Pyridin-3-yl)acetyl chloride CAS No. 120067-55-2

2-(Pyridin-3-yl)acetyl chloride

Cat. No. B1340608
M. Wt: 155.58 g/mol
InChI Key: YLVFMHCTUFZMFC-UHFFFAOYSA-N
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Patent
US08263595B2

Procedure details

Oxalyl chloride (211 μl; 2.23 mmol; 1.2 eq.) was added to a suspension of 3-pyridineacetic acid (255 mg; 1.86 mmol; 1.0 eq.) in DCM/DMF (5 mL:3 μL) maintained at 0° C. under nitrogen atmosphere. The reaction mixture was then stirred at rt for 1 h. It was then concentrated under reduced pressure. The solid obtained was used as such in amidation reactions.
Quantity
211 μL
Type
reactant
Reaction Step One
Quantity
255 mg
Type
reactant
Reaction Step One
Name
DCM DMF
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].[N:7]1[CH:12]=[CH:11][CH:10]=[C:9](CC(O)=O)[CH:8]=1>C(Cl)Cl.CN(C=O)C>[N:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH2:1][C:2]([Cl:4])=[O:3])[CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
211 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
255 mg
Type
reactant
Smiles
N1=CC(=CC=C1)CC(=O)O
Name
DCM DMF
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl.CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
It was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N1=CC(=CC=C1)CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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